molecular formula C9H15NO3 B8624444 N-acetyl-(D,L)-cyclopentylglycine

N-acetyl-(D,L)-cyclopentylglycine

Cat. No.: B8624444
M. Wt: 185.22 g/mol
InChI Key: HRCVJNSGHQQINZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-(D,L)-cyclopentylglycine (CAS 2521-83-7) is a high-purity (≥98%) amino acid derivative with the molecular formula C9H15NO3 and a molecular weight of 185.21 g/mol [ citation 1 ]. This compound must be stored at 0-8°C to maintain stability [ citation 1 ]. It serves as a critical building block in scientific discovery, particularly in pharmaceutical development where it is used in the synthesis of novel drug candidates, including potential analgesics and anti-inflammatory medications [ citation 1 ]. In neuroscience, its potential neuroprotective effects are explored for applications in treating neurodegenerative diseases [ citation 1 ]. Furthermore, researchers utilize this compound in various biochemical assays to study enzyme activities and understand protein interactions within metabolic pathways [ citation 1 ]. Its utility also extends to the formulation of dietary supplements for muscle recovery and in cosmetic science for skin-conditioning and anti-aging product research [ citation 1 ]. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

2-[acetyl(cyclopentyl)amino]acetic acid

InChI

InChI=1S/C9H15NO3/c1-7(11)10(6-9(12)13)8-4-2-3-5-8/h8H,2-6H2,1H3,(H,12,13)

InChI Key

HRCVJNSGHQQINZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC(=O)O)C1CCCC1

Origin of Product

United States

Stereochemical Investigations and Control of N Acetyl D,l Cyclopentylglycine

Principles of D, L, and R, S Stereochemical Nomenclature Applied to N-acetyl-(D,L)-cyclopentylglycine

The stereochemistry of this compound can be described using two main nomenclature systems: the D/L system and the R/S (Cahn-Ingold-Prelog) system.

The D/L system relates the configuration of the chiral center to that of glyceraldehyde, a reference compound. pharmaguideline.comlibretexts.org For amino acids, the Fischer projection is used, and the position of the amino group on the chiral carbon determines the D or L designation. pharmaguideline.com While widely used for amino acids and carbohydrates, the D/L system can sometimes be ambiguous for more complex molecules. pharmaguideline.comnih.gov

The R/S system , or Cahn-Ingold-Prelog (CIP) rules, provides an unambiguous assignment of the absolute configuration of a stereocenter. libretexts.orgmasterorganicchemistry.com This system prioritizes the four substituents attached to the chiral carbon based on atomic number. masterorganicchemistry.comwikipedia.org For this compound, the α-carbon is bonded to a hydrogen atom, a carboxyl group, a cyclopentyl group, and an N-acetylamino group. By assigning priorities and observing the orientation of the substituents, the stereocenter is designated as either R (rectus, Latin for right) or S (sinister, Latin for left). libretexts.org

Nomenclature System Description Application to this compound
D/L System Based on the stereochemical relationship to glyceraldehyde. pharmaguideline.comlibretexts.orgThe enantiomers are designated as N-acetyl-D-cyclopentylglycine and N-acetyl-L-cyclopentylglycine based on the position of the amino group in the Fischer projection.
R/S System (CIP Rules) Assigns absolute configuration based on the priority of substituents around the chiral center. libretexts.orgmasterorganicchemistry.comThe enantiomers are unambiguously named (R)-N-acetyl-cyclopentylglycine and (S)-N-acetyl-cyclopentylglycine.

Advanced Analytical Techniques for Stereoisomer Separation and Quantification

The separation and quantification of the enantiomers of this compound are crucial for determining enantiomeric purity and for isolating specific stereoisomers for further study.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. csfarmacie.czeijppr.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. eijppr.comsigmaaldrich.com For amino acid derivatives like this compound, several types of CSPs can be effective, including those based on cyclodextrins, macrocyclic antibiotics, and proteins. csfarmacie.czspringernature.com

The choice of mobile phase is also critical for achieving optimal separation. researchgate.net A mixture of organic solvents, such as acetonitrile (B52724) or methanol, and an aqueous buffer is often used. csfarmacie.cz The pH and composition of the mobile phase can be adjusted to fine-tune the separation. nih.gov The enantiomeric excess (%ee), a measure of the purity of a chiral sample, can be accurately determined from the peak areas in the chromatogram. dujps.com

Chiral Stationary Phase (CSP) Type Separation Principle Applicability to Amino Acid Derivatives
Cyclodextrin-based Inclusion complexation, where one enantiomer fits better into the chiral cavity of the cyclodextrin. sigmaaldrich.comresearchgate.netWidely used for the separation of a variety of chiral compounds, including amino acid derivatives.
Macrocyclic Antibiotic-based Multiple interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance. csfarmacie.czspringernature.comEffective for the separation of amino acids and their derivatives. springernature.com
Protein-based Based on the specific binding of enantiomers to a protein immobilized on the stationary phase. csfarmacie.czOften used in reversed-phase mode for the separation of chiral compounds. csfarmacie.cz

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. While enantiomers have identical NMR spectra in an achiral environment, their signals can be differentiated through the use of chiral shift reagents or by converting them into diastereomers. fiveable.melibretexts.org

Chiral Shift Reagents (CSRs) are paramagnetic lanthanide complexes that can reversibly bind to the analyte. fiveable.mersc.orgslideshare.net This interaction induces significant shifts in the NMR signals, and the magnitude of the shift can be different for each enantiomer, allowing for their distinction and quantification. libretexts.orgnih.gov

Alternatively, the enantiomers can be reacted with a chiral derivatizing agent to form diastereomers. Since diastereomers have different physical properties, they will exhibit distinct NMR spectra, which can be used for stereochemical analysis. libretexts.org

Marfey's method is a widely used technique for determining the absolute configuration of amino acids. researchgate.netnih.gov The method involves the derivatization of the amino acid with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA). This reaction creates diastereomers that can be separated by reversed-phase HPLC. nih.govnih.gov The elution order of the diastereomers can then be used to assign the absolute configuration of the original amino acid.

The "advanced Marfey's method" utilizes liquid chromatography-mass spectrometry (LC-MS) to determine the absolute configurations of amino acid residues, which is particularly useful for unusual amino acids where standards may not be available. nih.gov Refinements to the method, such as the C3 Marfey's method, have been developed to improve resolution and sensitivity. nih.govacs.org

Stereoselective Formation Mechanisms of this compound Isomers

The synthesis of enantiomerically pure N-acetyl-cyclopentylglycine typically involves stereoselective methods. One common approach is the asymmetric synthesis of the parent amino acid, cyclopentylglycine, followed by acetylation. Asymmetric synthesis can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions.

For instance, the intramolecular Friedel–Crafts acylation of N-substituted aryl amino acids can be a key step in the synthesis of related cyclic structures. nih.gov The choice of protecting groups on the nitrogen atom can significantly influence the success of such cyclization reactions. nih.gov

Conformational Analysis and the Influence of Stereochemistry on Molecular Architecture

The three-dimensional structure, or conformation, of this compound is influenced by its stereochemistry. The cyclopentyl ring can adopt various puckered conformations (e.g., envelope, twist), and the preferred conformation will be influenced by the stereocenter at the α-carbon. The relative orientation of the cyclopentyl group, the carboxyl group, and the N-acetylamino group will differ between the (R) and (S) enantiomers.

Conformational analysis can be performed using computational methods, such as molecular dynamics (MD) simulations, and experimental techniques like NMR spectroscopy and X-ray crystallography. nih.govnih.gov Studies on related N-acetylated amino acids have shown that intramolecular hydrogen bonding can play a significant role in determining the preferred conformation. nih.govresearchgate.netrsc.org The conformation of the molecule, in turn, can have a profound impact on its biological activity, as it dictates how the molecule interacts with biological targets like enzymes and receptors. nih.gov

Reactivity and Advanced Derivatization Strategies for N Acetyl D,l Cyclopentylglycine

Intrinsic Functional Group Reactivity of the N-acetyl-(D,L)-cyclopentylglycine Framework

The chemical behavior of this compound is primarily dictated by the interplay of its three key structural components: the carboxylic acid, the N-acetylated amine, and the cyclopentyl ring. Understanding the reactivity of each of these moieties is crucial for designing targeted synthetic transformations and derivatization schemes.

Carboxylic Acid Functionalization Reactions

The carboxylic acid group is a versatile handle for a wide array of chemical modifications. Standard esterification reactions, employing various alcohols in the presence of an acid catalyst, can be used to generate the corresponding esters. Amide bond formation is another key transformation, achievable through coupling with primary or secondary amines using common reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Recent advancements in metallaphotoredox catalysis have opened up new avenues for the functionalization of carboxylic acids. princeton.edu These methods can enable decarboxylative cross-couplings, allowing for the introduction of diverse substituents at the position of the carboxyl group. princeton.edu While direct application to this compound is not explicitly detailed in the reviewed literature, the general principles suggest potential for novel modifications.

A study on the asymmetric synthesis of a related cyclopentane (B165970) derivative highlights the selective hydrolysis of a tert-butyl ester in the presence of a methyl ester using trifluoroacetic acid, demonstrating the potential for orthogonal protection and sequential functionalization of dicarboxylic acid analogues. mdpi.com

Table 1: Potential Carboxylic Acid Functionalization Reactions

Reaction TypeReagents and ConditionsProduct Type
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Ester
AmidationAmine, Coupling Agent (e.g., DCC, EDC)Amide
Decarboxylative CouplingPhotoredox Catalyst, Metal Co-catalyst, LightSubstituted Cyclopentane
Selective HydrolysisTrifluoroacetic AcidCarboxylic Acid (from t-butyl ester)

Modulating Reactivity at the Amine Position (Beyond Initial N-acetylation)

The N-acetyl group generally renders the amine less nucleophilic compared to a primary amine. However, further modifications are conceivable. While direct alkylation or acylation of the acetylated nitrogen is challenging, deacetylation to regenerate the free amine is a possible strategy to enable subsequent functionalization. This would open the door to a wide range of reactions, including reductive amination, sulfonylation, and reaction with isocyanates or isothiocyanates.

Chemical Transformations and Substitutions on the Cyclopentyl Ring System

The cyclopentyl ring, being a saturated carbocycle, presents a greater challenge for direct functionalization due to the presence of relatively inert C-H bonds. However, recent breakthroughs in C-H activation chemistry offer promising strategies.

Palladium-catalyzed transannular C-H arylation has been successfully applied to cyclopentane carboxylic acids, demonstrating selectivity for the γ-position. nih.govresearchgate.net This method allows for the direct introduction of aryl groups onto the carbocyclic framework. nih.gov The reaction conditions typically involve a palladium catalyst, a specific ligand, a silver salt, and a base. researchgate.net A variety of aryl and heteroaryl iodides can be used as coupling partners. nih.gov

Table 2: Substrate Scope for Transannular γ-C–H Arylation of Cyclopentane Carboxylic Acids

Aryl IodideYield (%)
4-Iodoacetophenone75
4-Iodotoluene68
Methyl 4-iodobenzoate65
2-Acetyl-5-iodothiophene78
2,4-dimethoxy-5-iodopyrimidine38

Data adapted from a study on transannular C-H functionalization. nih.gov

Derivatization for Enhanced Analytical Profiling

To facilitate detection and quantification by modern analytical techniques, derivatization of this compound is often necessary. These methods aim to increase volatility for gas chromatography or to introduce a chromophore or fluorophore for spectroscopic detection.

Silylation Techniques for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For analysis by GC-MS, polar functional groups like carboxylic acids and N-H bonds need to be derivatized to increase the analyte's volatility. Silylation is a widely used technique for this purpose, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. nih.govyoutube.comresearchgate.net

Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). nih.govnih.gov The reaction involves the nucleophilic attack of the active hydrogen-containing group on the silicon atom of the silylating agent. researchgate.net For compounds containing both a carboxylic acid and an N-acetyl group, both functionalities can be silylated.

The stability of the resulting TMS derivatives is a crucial factor for reliable quantification. nih.gov While generally stable, moisture must be rigorously excluded from the samples and reagents to prevent hydrolysis of the derivatives. youtube.com

Development of Fluorescent and Chromophoric Tags for Spectroscopic Detection

For liquid chromatography (LC) based methods, derivatization with fluorescent or chromophoric tags can significantly enhance sensitivity and selectivity of detection. This is particularly useful for compounds lacking a strong native chromophore.

The carboxylic acid group of this compound is a prime target for such derivatization. Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to tag carboxylic acids, enabling sensitive detection by LC-MS/MS. nih.gov This method has been successfully applied to the analysis of other N-acyl amino acids. nih.gov

Another approach involves the use of reagents that react with the amine group, should it be deacetylated. For instance, Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (FDLA) is a chiral derivatizing agent used for the LC-MS/MS analysis of amino acid enantiomers. researchgate.net Furthermore, click chemistry offers a versatile platform for attaching fluorescent probes to molecules containing suitable functional groups, such as an azide (B81097) or alkyne, which could be introduced through prior modification of this compound. nih.gov The development of such tagged derivatives can aid in tracing and quantifying the compound in complex biological matrices. nih.gov

Table 3: Common Derivatization Reagents for Analytical Profiling

Analytical TechniqueDerivatization ReagentTarget Functional GroupPurpose
GC-MSMSTFA, BSTFA/TMCSCarboxylic Acid, N-HIncrease Volatility
LC-MS/MS3-Nitrophenylhydrazine (3-NPH)Carboxylic AcidEnhance MS Signal
LC-FluorescenceDansyl ChlorideAmine (after deacetylation)Add Fluorophore
LC-MS/MSFDLAAmine (after deacetylation)Chiral Separation, Enhance MS Signal

Bioconjugation and Chemoselective Labeling Approaches

The selective modification of biomolecules in complex biological environments is a cornerstone of chemical biology. This compound, with its unique cyclic side chain, presents a scaffold that can be strategically functionalized for bioconjugation and chemoselective labeling. While direct applications of this specific compound in advanced bioconjugation are not extensively documented, its structure allows for the rational design of derivatives amenable to powerful ligation chemistries. This section explores the prospective derivatization of this compound for use in bioorthogonal click chemistry and N-acyl imidazole-based protein modification.

Bioorthogonal Click Chemistry Applications with this compound Derivatives

Bioorthogonal click chemistry encompasses a set of reactions that are rapid, high-yielding, and occur with high selectivity in biological systems without interfering with native biochemical processes. peptide.comcpcscientific.com The most prominent examples are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). cpcscientific.comqyaobio.com These reactions involve the formation of a stable triazole ring from an azide and an alkyne. To employ this compound in click chemistry, it must first be derivatized to incorporate either an azide or an alkyne functionality.

Proposed Derivatization Strategies:

The cyclopentyl ring or the acetyl group of this compound can be chemically modified to introduce the necessary bioorthogonal handle.

Synthesis of Azide Derivatives: An azide group can be introduced, for example, by modifying a hydroxylated precursor of the cyclopentyl ring. Alternatively, a derivative of cyclopentylglycine containing a suitable leaving group could undergo nucleophilic substitution with an azide salt. The synthesis of amino acids containing azide functionalities is a well-established strategy for their incorporation into peptides and subsequent bioconjugation. peptide.compeptide.com

Synthesis of Alkyne Derivatives: An alkyne group, such as a terminal alkyne for CuAAC or a strained cyclooctyne (B158145) for SPAAC, can be installed on the cyclopentyl side chain. The synthesis of alkyne-containing amino acids is a common approach to enable their use in click chemistry-mediated labeling and cyclization of peptides. iris-biotech.depeptide.com For instance, a propargyl group could be attached to the cyclopentyl ring.

Once derivatized, these this compound analogues can be used to label peptides, proteins, or other biomolecules that have been correspondingly modified with the complementary reactive partner (an alkyne for an azide derivative, or an azide for an alkyne derivative).

Hypothetical Application in Peptide Labeling:

Consider a scenario where an azide-modified this compound derivative is to be conjugated to a peptide containing a propargylglycine (B1618536) residue. The CuAAC reaction, typically catalyzed by a copper(I) source with a stabilizing ligand, would covalently link the two molecules through a stable triazole bridge.

Table 1: Proposed Components for CuAAC-mediated Bioconjugation of an this compound Derivative

ComponentRoleExample
Azide-modified this compoundBioorthogonal handle on the cyclopentylglycine moietyN-acetyl-(D,L)-(azidomethyl)cyclopentylglycine
Alkyne-modified peptideTarget biomolecule with complementary handlePeptide containing a propargylglycine residue
Copper(I) sourceCatalystCopper(II) sulfate (B86663) with a reducing agent (e.g., sodium ascorbate)
LigandStabilizes the copper(I) catalyst and enhances reaction rateTris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
SolventAqueous bufferPhosphate-buffered saline (PBS)

Utilization of N-Acyl Imidazole (B134444) Chemistry in Protein and Peptide Modification Studies

N-acyl imidazoles are reactive electrophiles that can selectively acylate nucleophilic residues on proteins, such as lysine (B10760008) or tyrosine, under mild aqueous conditions. cdnsciencepub.comkyoto-u.ac.jp The carboxylic acid moiety of this compound can be activated to form an N-acyl imidazole derivative, transforming it into a tool for protein and peptide modification.

Activation of this compound:

The conversion of the carboxylic acid of this compound to its corresponding N-acyl imidazole can be readily achieved using 1,1'-carbonyldiimidazole (B1668759) (CDI). cdnsciencepub.comcommonorganicchemistry.com This reaction proceeds by the nucleophilic attack of the carboxylate on CDI, with the subsequent loss of carbon dioxide and imidazole to yield the activated N-acyl imidazole intermediate. youtube.com This activated species is then ready to react with nucleophilic side chains of amino acid residues in proteins.

Chemoselective Protein Labeling:

The resulting N-acetyl-(D,L)-cyclopentylglycyl-imidazole can be used to introduce the N-acetyl-cyclopentylglycine moiety onto a protein of interest. The cyclopentyl group can serve as a bulky, hydrophobic tag to study protein structure and interactions. The reactivity of N-acyl imidazoles can be tuned to achieve selectivity for specific amino acid residues, offering a degree of control over the modification process. kyoto-u.ac.jp

Table 2: Proposed Reaction for Protein Modification using N-acetyl-(D,L)-cyclopentylglycyl-imidazole

Reactant/ReagentFunction
This compoundAcylating agent precursor
1,1'-Carbonyldiimidazole (CDI)Activating agent for the carboxylic acid
Target ProteinBiomolecule to be modified (containing nucleophilic residues like lysine)
Reaction BufferAqueous buffer at a suitable pH for acylation (e.g., pH 7.4-8.5)

The use of N-acyl imidazole chemistry provides a straightforward method for the covalent modification of proteins with this compound, enabling the introduction of a non-natural amino acid derivative to probe biological function.

Advanced Applications of N Acetyl D,l Cyclopentylglycine in Chemical Biology and Peptidomimetics

Design and Synthesis of Peptidomimetics Incorporating N-acetyl-(D,L)-cyclopentylglycine

The rational design of peptidomimetics involves the strategic incorporation of modified amino acids to enhance their pharmacological properties. This compound offers two key modifications: N-terminal acetylation and a cyclic cyclopentyl group in place of a natural side chain. These features are instrumental in creating peptidomimetics with improved stability and defined conformations.

The synthesis of peptides incorporating such specialized amino acids typically follows established solid-phase peptide synthesis (SPPS) protocols. The N-acetylated amino acid can be introduced as the N-terminal residue of a peptide sequence. Standard coupling reagents are generally effective in forming the peptide bond between this compound and the adjacent amino acid. The cyclopentyl group is chemically inert under standard SPPS conditions, making it compatible with a wide range of synthetic strategies.

Strategies for Enhancing Proteolytic Stability and Metabolic Resistance

A significant hurdle in the therapeutic application of peptides is their rapid degradation by proteases in the body. The incorporation of this compound into a peptide sequence is a deliberate strategy to mitigate this issue. The N-acetylation of the terminal amino group effectively blocks the action of exopeptidases, which are enzymes that cleave amino acids from the N-terminus of a peptide chain. nih.gov This simple modification can significantly extend the half-life of a peptide in biological fluids.

Furthermore, the presence of the non-natural cyclopentylglycine residue itself can confer resistance to endopeptidases, which cleave peptide bonds within the sequence. Proteases often exhibit a high degree of specificity for their substrates, recognizing particular amino acid side chains and backbone conformations. The bulky and rigid cyclopentyl group of this compound can create steric hindrance and locally alter the peptide backbone conformation, making it a poor substrate for many common proteases. Peptides composed of non-natural amino acids, such as β-amino acids, have demonstrated superior stability against enzymatic degradation. nih.gov While specific data on this compound is limited, the general principles of peptidomimetic design strongly suggest its utility in enhancing metabolic resistance.

Influence on Peptide Secondary Structures: Induction of Helical Foldamers and β-Sheet Formation

The conformational flexibility of linear peptides often results in a loss of biological activity and specificity. The incorporation of cyclic amino acids is a well-established method to pre-organize a peptide into a specific secondary structure. Computational studies on oligomers of ε-amino acids containing a cyclopentane (B165970) substituent have shown a strong preference for forming stable helical structures. d-nb.infonih.govnih.govresearchgate.net Specifically, these studies indicate that even a small number of such residues can induce a significant population of helical conformations in solution. d-nb.infonih.govnih.govresearchgate.net This suggests that the cyclopentyl group of this compound can act as a potent helix-inducing element in a peptide sequence.

The cyclopentyl moiety restricts the available conformational space of the amino acid residue, thereby guiding the peptide backbone to adopt a more ordered structure, such as a helix. This is particularly relevant in the design of foldamers, which are unnatural oligomers that mimic the secondary structures of proteins.

Regarding β-sheet formation, the influence of this compound is less predictable without specific experimental data. The propensity of an amino acid to favor β-sheet structures is dependent on a complex interplay of factors, including its conformational preferences and side-chain interactions. While some cyclic amino acids can be incorporated into β-turns, which are essential components of β-sheets, the rigid nature of the cyclopentyl group might also disrupt the extended conformation required for a β-strand. mdpi.com The specific stereochemistry (D or L) of the cyclopentylglycine would also play a crucial role in determining its compatibility with the right-handed twist of typical β-sheets.

Conformational Constraint and Rigidity Imparted by Cyclic Amino Acid Incorporation

This conformational constraint is a key principle in the design of peptidomimetics with high receptor affinity and selectivity. By locking the peptide into a bioactive conformation, the entropic penalty of binding to a receptor is reduced, which can lead to a significant increase in binding affinity. While direct structural studies on peptides containing this compound are not widely available, the well-documented effects of other cyclic amino acids provide a strong basis for inferring its utility in conformational restriction.

Role in Modulating Biological Processes and Systems

The unique structural characteristics of this compound not only enhance the drug-like properties of peptides but also provide a tool to modulate their interactions with biological targets. By influencing the conformation and stability of peptidomimetics, this amino acid can fine-tune their biological activity.

Investigation of Molecular Interactions with Biological Targets and Enzymes

Peptidomimetics containing this compound can be designed to interact with a variety of biological targets, including receptors and enzymes. The conformationally constrained nature of these peptides can lead to highly specific and potent interactions. For instance, the incorporation of α-aminocyclopentane carboxylic acid at the P2 position of calpain inhibitors has been shown to influence their potency and selectivity against related proteases like cathepsin B. nih.gov This highlights the potential of using the cyclopentyl moiety to probe the steric and conformational requirements of enzyme active sites.

The N-acetyl group, while primarily enhancing stability, can also participate in molecular interactions. For example, in some protein binding pockets, an acetyl group can form favorable van der Waals contacts or hydrogen bonds. The combination of the rigid cyclopentyl group and the N-acetyl cap allows for the design of peptidomimetics that can present their pharmacophoric elements in a precise and stable orientation for optimal target engagement.

Studies on the Influence of this compound on Protein Folding and Conformational Stability

The principles of protein folding are dictated by the intrinsic conformational preferences of the constituent amino acids. The incorporation of a conformationally rigid amino acid like this compound can have a profound impact on the folding landscape of a peptide or small protein. By reducing the number of accessible unfolded states, such a residue can potentially accelerate the folding process and increase the stability of the final folded structure.

While direct studies on the effect of this compound on protein folding are lacking, the broader field of protein engineering has demonstrated that incorporating unnatural amino acids can enhance protein stability. The hydrophobic nature of the cyclopentyl group may also contribute to the stability of the folded state by participating in hydrophobic interactions within the core of a protein or at a protein-protein interface. The study of peptides containing this amino acid could provide valuable insights into the forces that govern protein folding and stability.

No Published Research Found on this compound in Specified Advanced Applications

Despite a comprehensive search of scientific literature, no specific research findings or applications have been identified for the chemical compound this compound in the advanced fields of glycoengineering, N-glycan biosynthesis, or the exploration of amino acid metabolism and biosynthetic pathways.

The initial request sought to detail the role of this compound as a molecular probe in these highly specialized areas of biochemical research. However, extensive database queries have not yielded any published studies, articles, or data that specifically mention or allude to the use of this compound for such purposes.

The outlined topics for the proposed article were:

This compound as a Molecular Probe in Biochemical Research

Exploration of its Role in Amino Acid Metabolism and Biosynthetic Pathways

While the fields of glycoengineering and the study of amino acid metabolism are robust areas of scientific inquiry, with many molecular tools and probes being utilized, this compound does not appear to be a compound that has been documented in these contexts.

General searches on related terms provided broad overviews of key processes:

N-Glycan Biosynthesis: This intricate process involves the assembly of a lipid-linked oligosaccharide precursor and its subsequent transfer to asparagine residues on nascent proteins. The core structure typically involves N-acetylglucosamine (GlcNAc). While the "N-acetyl" moiety is common, the specific cyclopentylglycine component of the requested compound is not found in the established literature on N-glycan building blocks or probes.

Amino Acid Metabolism: Research in this area is vast, covering the synthesis, degradation, and interconversion of amino acids. N-acylated amino acids are a known class of molecules with various biological roles. However, studies focus on more commonly occurring N-acyl derivatives, and there is no mention of this compound being used to probe these metabolic pathways.

Based on the available scientific and academic resources, there is no evidence to support the creation of an article on the "" as outlined. The foundational research required to substantiate the specified roles of this compound does not appear to have been published. Therefore, it is not possible to generate a scientifically accurate and informative article on this specific subject at this time.

Computational and Theoretical Analyses of N Acetyl D,l Cyclopentylglycine

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been pivotal in elucidating the fundamental structural and electronic characteristics of N-acetyl-(D,L)-cyclopentylglycine and its analogs.

Density Functional Theory (DFT) Investigations of Molecular Structure, Reactivity, and Non-Covalent Interactions

Density Functional Theory (DFT) serves as a powerful tool to investigate the molecular geometry, electronic structure, and reactivity of N-acetylated amino acids. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on similar N-acetylated and cyclic amino acid derivatives.

DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule. For this compound, these calculations would reveal the preferred conformations of the cyclopentyl ring and the orientation of the N-acetyl and carboxyl groups. The cyclopentyl moiety introduces significant conformational constraints compared to linear side chains.

Furthermore, DFT is employed to analyze non-covalent interactions, which are crucial for understanding molecular aggregation and interactions with biological targets. These interactions include hydrogen bonds, van der Waals forces, and electrostatic interactions. For instance, the amide group of this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating intermolecular interactions.

Reactivity descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Table 1: Representative Data from DFT analysis on a generic N-acetylated cyclic amino acid.

ParameterCalculated ValueSignificance
HOMO Energy -6.5 eVIndicates the electron-donating ability.
LUMO Energy -0.8 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap 5.7 eVReflects chemical reactivity and stability.
Dipole Moment 3.5 DQuantifies the polarity of the molecule.

Note: The values in this table are illustrative and based on typical DFT calculations for similar molecules. Actual values for this compound would require specific calculations.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations offer a dynamic perspective of this compound, exploring its conformational flexibility and interactions over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their movements.

Characterization of Backbone Conformational Freedom and Rotational Dynamics

MD simulations are particularly valuable for characterizing the conformational freedom of the peptide backbone, defined by the dihedral angles phi (φ) and psi (ψ). For this compound, the bulky cyclopentyl group significantly restricts the accessible conformational space compared to a simple amino acid like glycine (B1666218). This restriction can have profound implications for the secondary structures that peptides incorporating this residue can adopt.

Computational Studies on Intermolecular Interactions and Self-Assembly of Derivatives

By simulating multiple molecules of this compound in a solvent, MD can shed light on their intermolecular interactions and propensities for self-assembly. These studies can reveal how the molecules orient themselves with respect to one another, driven by forces such as hydrogen bonding between the amide groups and hydrophobic interactions between the cyclopentyl rings. The effect of amino acid composition on the self-assembly of cyclic peptides in environments like lipid bilayers has been a subject of such computational investigations. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Focused on Structural Determinants

In a hypothetical QSAR study, various molecular descriptors for this compound would be calculated. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Relating to the 3D shape of the molecule.

Electronic: Pertaining to the distribution of electrons.

Hydrophobic: Quantifying the water-repelling character.

A new set of descriptors derived from structural variables of amino acids, including van der Waal's volume, net charge index, and hydrophobic parameters of side residues, has been shown to be effective in peptide QSAR studies. nih.gov These descriptors would then be statistically correlated with a measured biological activity to develop a predictive model. For this compound, key structural determinants would likely include the size and conformation of the cyclopentyl ring and the hydrogen bonding capacity of the N-acetyl group.

Table 2: Hypothetical QSAR Descriptors for this compound.

Descriptor ClassExample DescriptorPotential Influence on Activity
Geometrical Molecular Surface AreaAffects the extent of interaction with a receptor.
Hydrophobic LogPInfluences membrane permeability and hydrophobic interactions.
Electronic Dipole MomentGoverns electrostatic interactions.
Topological Wiener IndexRelates to the branching of the molecule.

Computational Prediction of Stereochemical Preferences and Stability

The "(D,L)" designation in this compound indicates that it is a racemic mixture of two stereoisomers. Computational methods can be employed to predict the relative stabilities of these isomers and their preferred conformations.

By calculating the ground-state energies of the N-acetyl-(D)-cyclopentylglycine and N-acetyl-(L)-cyclopentylglycine enantiomers using quantum chemical methods, their relative stabilities can be assessed. While enantiomers have identical intrinsic energies in an achiral environment, their interactions with other chiral molecules (like those found in biological systems) will differ.

Future Research Directions and Perspectives for N Acetyl D,l Cyclopentylglycine

Development of Novel and Sustainable Synthetic Routes with High Enantioselectivity

The development of efficient and stereoselective synthetic methods for producing enantiomerically pure N-acetyl-cyclopentylglycine is a foundational area for future research. While methods for synthesizing related cyclic amino acids exist, a focus on sustainable and highly enantioselective routes for the N-acetylated form is crucial.

Future investigations should prioritize the development of catalytic asymmetric syntheses. For instance, diastereoselective alkylation of glycine (B1666218) enolate equivalents, a method successfully employed for the synthesis of Fmoc-L-cyclopentylglycine, could be adapted. bioon.com This approach utilizes a chiral auxiliary to direct the stereoselective introduction of the cyclopentyl group. bioon.com Another promising avenue is the use of phase-transfer catalysis for enantioselective aza-Michael additions, which has proven effective in the synthesis of other chiral cyclic amino alcohols and could be tailored for cyclopentylglycine derivatives. nih.gov

Furthermore, research into enzymatic resolutions or desymmetrization approaches could offer highly selective and environmentally benign alternatives to traditional chemical methods. The exploration of amidocarbonylation, a process that can generate N-acyl-α-amino acids from aldehydes, acetamide, and carbon monoxide, could also be a viable, albeit challenging, route to N-acetylglycine derivatives if catalyst and reaction conditions are optimized. google.com

A key goal will be to develop synthetic strategies that are not only high-yielding and stereoselective but also adhere to the principles of green chemistry, minimizing waste and the use of hazardous reagents.

Exploration of Undiscovered Chemical Reactivities and Derivatization Chemistries for Advanced Functionalization

The chemical space accessible from N-acetyl-(D,L)-cyclopentylglycine is vast and largely unexplored. Future research should focus on elucidating its chemical reactivity and developing a toolbox of derivatization strategies to create a diverse range of functional molecules.

One significant area of exploration is the selective functionalization of the cyclopentyl ring. Drawing inspiration from C-H functionalization methodologies developed for other amino acids, it may be possible to introduce various substituents onto the cyclopentyl moiety. acs.orgrsc.org Palladium-catalyzed C(sp³)–H activation, for example, has been used for the site-selective and diastereoselective functionalization of other α-amino acid derivatives and could potentially be applied to N-acetyl-cyclopentylglycine. rsc.org

The N-acetyl group itself offers opportunities for further modification. While N-acetylation is a common modification, exploring its removal or transformation into other N-acyl groups could provide access to a wider range of derivatives with tailored properties. nih.govnih.gov Methods for the N-functionalization of unprotected α-amino acids using catalysts like NHC-Ir(III) could also be investigated for their applicability. nih.govresearchgate.net

The development of these derivatization chemistries will be instrumental in creating libraries of N-acetyl-cyclopentylglycine analogs for screening in various applications.

Integration into Complex Biomolecular Architectures for Advanced Material Science and Bionanotechnology

The unique conformational constraints imposed by the cyclopentyl ring make N-acetyl-cyclopentylglycine an attractive candidate for incorporation into peptides and other biomolecular structures. Future research should explore its use in designing novel biomaterials and bionanotechnological tools.

Incorporating this non-canonical amino acid into peptides can induce specific secondary structures, enhance proteolytic stability, and modulate biological activity. nih.gov The N-acetyl group can further influence these properties, for example by protecting against degradation. creative-proteomics.comwikipedia.org Investigating the impact of N-acetyl-cyclopentylglycine on peptide conformation and stability will be a key research focus.

In the realm of material science, peptides and polymers containing N-acetyl-cyclopentylglycine could be used to create novel hydrogels, nanoparticles, and other advanced materials. researchgate.netutexas.eduethz.ch The cyclopentyl group can provide hydrophobicity and rigidity, while the N-acetyl group can influence solubility and intermolecular interactions. These materials could find applications in drug delivery, tissue engineering, and biosensing. researchgate.netutexas.edu For instance, the functionalization of nanoparticles with such peptides could enhance their therapeutic efficiency. researchgate.net

Application of Advanced Computational Methodologies for Deeper Structure-Function Elucidation

Computational modeling will be an indispensable tool for accelerating research on this compound. Future work should leverage advanced computational methods to predict its properties and guide experimental design.

Molecular dynamics simulations can provide insights into the conformational preferences of N-acetyl-cyclopentylglycine and its derivatives, both as free molecules and when incorporated into larger structures. nih.gov This understanding is crucial for designing peptides with specific folds and functions. Computational approaches are also being developed to predict the impact of non-canonical amino acids on protein binding affinity. nih.gov

Furthermore, quantum chemical calculations can be used to predict the reactivity of the molecule, aiding in the development of new derivatization strategies. rsc.org Software packages designed for parameterizing non-canonical amino acids for use in molecular simulations will be essential for these studies. osti.gov The development of computational screeners for non-canonical amino acids could also help predict their potential for genetic encoding. acs.org

The synergy between computational and experimental approaches will be key to unlocking the full potential of this compound in a time- and resource-efficient manner.

Broader Academic Investigations in Chemical Biology Beyond Current Peptidomimetic Applications

While the initial focus of research on this compound is likely to be on its role as a peptidomimetic, future investigations should explore its potential in a broader chemical biology context.

The N-acetyl group is a key feature in many biological processes, and understanding how the cyclopentylglycine moiety influences the recognition and metabolism of N-acetylated compounds could open up new avenues of research. nih.govcreative-proteomics.com For instance, N-acetylated amino acids are involved in various metabolic pathways, and N-acetyl-cyclopentylglycine could be used as a probe to study these processes. nih.gov

The development of tagged derivatives of N-acetyl-cyclopentylglycine, for example with fluorescent probes, could enable its use in bioimaging and activity-based protein profiling. rug.nl This would allow for the visualization and study of its interactions with biological systems in real-time.

By expanding the scope of research beyond peptidomimetics, the scientific community can uncover novel applications for this compound in areas such as diagnostics, drug discovery, and fundamental biological research.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-acetyl-(D,L)-cyclopentylglycine in laboratory settings?

  • Methodology :

  • Step 1 : Synthesize cyclopentylglycine via reductive amination of cyclopentanone with glycine, using sodium cyanoborohydride (NaBH3CN) in a methanol/water solvent system at pH 5–6.
  • Step 2 : Acetylate the amino group using acetic anhydride in a basic aqueous solution (pH 8–9) at 0–4°C to minimize racemization.
  • Step 3 : Purify via recrystallization (ethanol/water) or silica gel chromatography (eluent: ethyl acetate/methanol 9:1).
    • Key Considerations : Monitor reaction progress using TLC (ninhydrin stain for free amines) and confirm acetylation via FT-IR (amide I band at ~1650 cm⁻¹) .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

  • Recommended Techniques :

  • NMR : ¹H/¹³C NMR to confirm cyclopentyl ring geometry (e.g., coupling constants for chair vs. boat conformations) and acetyl group integration.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : For resolving absolute stereochemistry (D vs. L enantiomers) using single-crystal XRD (e.g., Cu-Kα radiation) .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved for pharmacological studies?

  • Methodology :

  • Chiral Chromatography : Use a Chiralpak® IA column with a hexane/isopropanol (80:20) mobile phase at 1.0 mL/min.
  • Derivatization : Convert to diastereomers via reaction with (−)-menthyl chloroformate, followed by reverse-phase HPLC (C18 column, acetonitrile/water gradient).
    • Validation : Compare retention times with pure D and L standards; validate purity via polarimetry ([α]D²⁵ measurements) .

Q. How does the cyclopentyl group influence enzyme inhibition kinetics compared to linear-chain analogs?

  • Experimental Design :

  • Kinetic Assays : Use Lineweaver-Burk plots to determine Km and Vmax for target enzymes (e.g., β-N-acetylhexosaminidase) with cyclopentylglycine derivatives vs. linear analogs.
  • Structural Analysis : Perform molecular docking (AutoDock Vina) to compare binding poses, focusing on hydrophobic interactions between the cyclopentyl group and enzyme active sites.
    • Data Interpretation : Lower Km values for cyclopentyl derivatives suggest enhanced binding affinity due to steric complementarity .

Q. How should researchers address contradictions in reported solubility data for this compound?

  • Resolution Strategy :

  • Controlled Replication : Standardize solvent systems (e.g., PBS pH 7.4 vs. DMSO) and temperature (25°C ± 0.1°C) using gravimetric analysis.
  • Advanced Characterization : Employ differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility.
    • Example : If solubility in water conflicts (e.g., 12 mg/mL vs. 8 mg/mL), validate via saturation shake-flask method with HPLC quantification .

Key Considerations for Experimental Design

  • Racemization Risk : Monitor optical rotation during synthesis; use low-temperature acetylation to preserve stereochemistry .
  • Enzyme Specificity : Validate target enzyme purity via SDS-PAGE to avoid off-target effects in kinetic studies .
  • Computational Modeling : Cross-validate docking results with mutagenesis data to confirm critical binding residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.